molecular formula C7H13NO B146473 N-Cyclohexylformamide CAS No. 766-93-8

N-Cyclohexylformamide

Cat. No. B146473
CAS RN: 766-93-8
M. Wt: 127.18 g/mol
InChI Key: SWGXDLRCJNEEGZ-UHFFFAOYSA-N
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Description

N-Cyclohexylformamide is a chemical compound that is part of a broader class of organic compounds known as formamides. These compounds are characterized by the presence of an amide group attached to a formyl group. Although the provided papers do not directly discuss N-Cyclohexylformamide, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be used to infer information about N-Cyclohexylformamide.

Synthesis Analysis

The synthesis of N-Cyclohexylformamide-like compounds often involves multi-component reactions or the use of reagents that can introduce the desired functional groups onto a cyclohexyl backbone. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by elemental analyses and spectroscopy . Similarly, the synthesis of N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides is achieved through a three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes . These methods could potentially be adapted for the synthesis of N-Cyclohexylformamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds related to N-Cyclohexylformamide is often elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . Similarly, the structure of N-(diethylcarbamothioyl)cyclohexanecarboxamide reveals a twisted conformation with respect to the thiocarbonyl and carbonyl moieties . These findings suggest that N-Cyclohexylformamide may also exhibit a stable chair conformation of the cyclohexane ring and could form intramolecular hydrogen bonds depending on its substituents.

Chemical Reactions Analysis

The chemical reactivity of N-Cyclohexylformamide analogs can be inferred from the reactions they undergo. For instance, the formation of β-keto Weinreb amides from N-methoxy-N-methylcyanoformamide indicates the potential for N-Cyclohexylformamide to participate in reactions that form complex amides . Additionally, the use of N-cyclohexyl-N'-isopropylcarbodiimide in peptide couplings suggests that carbodiimide derivatives of N-Cyclohexylformamide could be useful in the synthesis of peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Cyclohexylformamide can be deduced from related compounds. For example, the solubility of N-cyclohexyl-N'-isopropylurea in dichloromethane indicates that N-Cyclohexylformamide might also be soluble in organic solvents . The anti-inflammatory and analgesic activities of N-[4-(alkyl)cyclohexyl]-substituted benzamides suggest that N-Cyclohexylformamide could potentially exhibit biological activities, depending on its substitution pattern .

Scientific Research Applications

  • Enzymatic Activity : A significant application of N-Cyclohexylformamide is observed in enzymatic reactions. For instance, a study by Goda et al. (2001) discovered an enzyme, isonitrile hydratase, that catalyzes the hydration of cyclohexyl isocyanide to N-cyclohexylformamide. This reaction showcases the role of N-Cyclohexylformamide in enzymatic processes involving nitrogen-carbon triple bond cleavage (Goda, Hashimoto, Shimizu, & Kobayashi, 2001).

  • Analytical Chemistry and Material Science : N-Cyclohexylformamide derivatives have been used in chiral separation materials, as highlighted in a study by Tang et al. (2018). These materials play a crucial role in enantiomeric separation, an essential process in pharmaceutical and chemical industries (Tang, Liu, Chen, Huang, & Zhang, 2018).

  • Synthesis of Nanofiltration Membranes : The compound has also been utilized in the synthesis of novel nanofiltration membranes. Chen et al. (2015) described the preparation of a thin-film composite polyamide membrane formed by the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride, where sodium N-cyclohexylsulfamate (a derivative) improved water flux and salt rejection (Chen, Yanjun, Xu, Tang, Huihong, & Sun, 2015).

  • Drug Metabolism and Pharmacology Studies : While not directly related to N-Cyclohexylformamide, studies on related cyclohexane compounds have contributed to understanding drug metabolism. For example, Elliott et al. (2016) examined the synthetic opioid 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, shedding light on the metabolic pathways and forensic analysis of synthetic opioids (Elliott, Brandt, & Smith, 2016).

Safety And Hazards

N-Cyclohexylformamide is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Recent research has developed a new probe for measuring and visualizing the electric fields inside an enzyme’s active site . This could lead to building custom-tailored synthetic enzymes for industry, as well as greatly advancing the discovery and design of new drugs that interfere with or modulate the function of enzyme targets .

properties

IUPAC Name

N-cyclohexylformamide
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InChI

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGXDLRCJNEEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40227416
Record name N-Cyclohexylformamide
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Alfa Aesar MSDS]
Record name N-Cyclohexylformamide
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Product Name

N-Cyclohexylformamide

CAS RN

766-93-8
Record name Cyclohexylformamide
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Record name Cyclohexylformamide
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Record name CYCLOHEXYLFORMAMIDE
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Synthesis routes and methods I

Procedure details

To 198 grams of cyclohexylamine (2.0 grams), 399 grams of formyldiethanolamine (3.0 mole) were added, and the mixture was placed in a stirred autoclave maintained at a temperature of 150° to 155° C. and a carbon monoxide pressure of 1260 psig. After the reaction was stopped, the contents of the autoclave were removed and distilled at 15 mm Hg. The 256 grams of overhead fraction (B.P. 155°-161° C.) was shown by proton NMR analysis to be cyclohexylformamide. This corresponds to yield of 100%.
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To the reactor described in Example 1, there is placed 99 grams cyclohexylamine, 14 grams (0.1 mole) of sodium formanilide and 150 grams of methanol. The autoclave is closed and purged with carbon monoxide, the temperature raised to 100° C. with atmospheric steam and carbon monoxide introduced at 28 kg/cm2 for about an hour. The reaction mixture is then cooled and vented, 10 milliliters of concentrated hydrochloric acid is added and the solvent is removed by distillation. Benzene is then added and the benzene solution filtered through a bed of filter acid. Distillation gives N-cyclohexyl formamide, boiling point 118°-130° C. at 3 milliliters. The expected yield is about 79%.
Quantity
99 g
Type
reactant
Reaction Step One
Name
sodium formanilide
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of cyclohexyl isocyanate (1.25 g.; 0.01 mole) in 100 ml. anhydrous 1,4-dioxane containing two drops of anhydrous triethylamine was mixed with 0.5 gram 10% Pd-on-carbon and shaken at a pressure of 50 p.s.i. of hydrogen on a Parr low pressure hydrogenator. The uptake of hydrogen was complete in two hours. Work up, as in Example 1, gave 1.15 g. of colorless oil containing a trace of isocyanate. The product was purified by slurrying the oil with Skellysolve B, chilling at -15° C. and decanting the supernatant from the crystalline formamide. After drying under high vacuum, the weight of title product was 1.06 g. (83.5% yield). The ir, nmr and glc were identical to an authentic sample.
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd on-carbon
Quantity
0.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
83.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclohexylformamide
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N-Cyclohexylformamide
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N-Cyclohexylformamide
Reactant of Route 4
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N-Cyclohexylformamide
Reactant of Route 5
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N-Cyclohexylformamide
Reactant of Route 6
Reactant of Route 6
N-Cyclohexylformamide

Citations

For This Compound
272
Citations
AD Nikolić, NL Kobilarov, AN Brzić - Journal of Molecular Structure, 1983 - Elsevier
… ] and the associations of N-cyclohexylformamide have not been … thermodynamic data for N-cyclohexylformamide-aromatic … v(NH) band of N-cyclohexylformamide at 3420 cm-’ in carbon …
Number of citations: 39 www.sciencedirect.com
H Deng, JF Schindler, KB Berst, BV Plapp… - Biochemistry, 1998 - ACS Publications
… N-Cyclohexylformamide from Aldrich was purified using a silica gel column developed with … of the model compounds of N-cyclohexylformamide complexed with water molecule(s) and/…
Number of citations: 38 pubs.acs.org
S Ramaswamy, M Scholze, BV Plapp - Biochemistry, 1997 - ACS Publications
… The structures of horse liver enzyme complexed with NADH and N-cyclohexylformamide or N-formylpiperidine were determined by X-ray crystallography at 2.5 Å resolution. In both …
Number of citations: 70 pubs.acs.org
XC Chen, L Guo, GH Shi, KC Zhao, Y Lu, Y Liu - Molecular Catalysis, 2022 - Elsevier
… % selectivity of N-cyclohexylformamide. Further prolonged … of common DMF, the target N-cyclohexylformamide with m/z of … to react with DMF, N-cyclohexylformamide was obtained in the …
Number of citations: 1 www.sciencedirect.com
XC Chen, L Guo, GH Shi, KC Zhao, Y Lu… - Yes, Evidence from N … - papers.ssrn.com
… c Determined by GC with normalization method which was calibrated by the sample of Ncyclohexylformamide; d N2 (0.5 MPa) was replaced by CO2; e Cyclohexylamine was replaced …
Number of citations: 0 papers.ssrn.com
XC Chen, L Guo, YQ Yao, KC Zhao, Y Lu… - Yes, Evidence from N … - papers.ssrn.com
… pressure 0.5 MPa), N-cyclohexylformamide was obtained in the … with formation of N-cyclohexylformamide against reaction … 100% selectivity to N-cyclohexylformamide. Further prolonged …
Number of citations: 0 papers.ssrn.com
S Tang, JD Liu, W Chen, SH Huang, J Zhang… - … of Chromatography A, 2018 - Elsevier
… Chitosan bis(phenylcarbamate)-(N-cyclohexylformamide)s … bis(phenylcarbamate)-(N-cyclohexylformamide)s exhibited much more … )-(N-cyclohexylformamide) possessed the best …
Number of citations: 24 www.sciencedirect.com
JF Schindler, KB Berst, BV Plapp - Journal of medicinal chemistry, 1998 - ACS Publications
… The three-dimensional structure of the EqADH−NADH−N-cyclohexylformamide complex … In the case of the N-methyl-N-cyclohexylformamide and N-ethyl-N-cyclohexylformamide, the …
Number of citations: 40 pubs.acs.org
M Goda, Y Hashimoto, S Shimizu… - Journal of Biological …, 2001 - ASBMB
… Not only N-cyclohexylformamide but also all of the tested nitriles and amides did not act as substrates for our enzyme, despite the addition of a large amount of the enzyme (1.8 units) …
Number of citations: 60 www.jbc.org
D Xu, X Lin, QY Li, SN Zhang, SY Xia… - Journal of the …, 2022 - ACS Publications
… of N-cyclohexylformamide on Pd sites (Figure 4a) after the diffusion of the as-formed N-cyclohexylformamide … process of C–O bonds of N-cyclohexylformamide on Pd surfaces (Movie S1 …
Number of citations: 14 pubs.acs.org

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